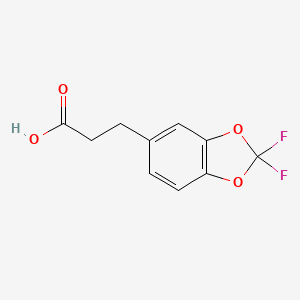

3-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanoic acid

Vue d'ensemble

Description

“3-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanoic acid” is a chemical compound that is related to fludioxonil , a post-harvest fungicide . This compound is used in the synthesis of various benzodioxole-containing pharmaceutical active compounds .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst . The synthesis of fludioxonil, a related compound, was confirmed by IR and 1HNMR .Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis . The InChI code for a related compound, “(2E)-3- (2,2-difluoro-1,3-benzodioxol-5-yl)-2-propenoic acid”, is "1S/C10H6F2O4/c11-10 (12)15-7-3-1-6 (2-4-9 (13)14)5-8 (7)16-10/h1-5H, (H,13,14)/b4-2+" .Chemical Reactions Analysis

The degradation pathway of fludioxonil, a related compound, was initiated by successive hydroxylation and carbonylation of the pyrrole moiety and disruption of the oxidized cyanopyrrole ring at the NH-C bond . The detection of 2,2-difluoro- 2H -1,3-benzodioxole-4-carboxylic acid verified the decyanation and deamination of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a molecular weight of 242.18 and a chemical formula of C11H8F2O4 .Applications De Recherche Scientifique

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, due to their extensive industrial and commercial applications, are potential precursors to perfluoroalkyl acid (PFAA) and can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) in the environment. This review discusses the environmental biodegradability of such chemicals, focusing on microbial degradation pathways, half-lives, and novel degradation intermediates, highlighting the need for further research to understand the environmental fate and effects of these precursors and their links to PFCAs and PFSAs (Liu & Avendaño, 2013).

Bioaccumulation of Perfluorinated Acids

This critical review examines the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), comparing them to regulatory criteria and persistent lipophilic compounds. The study finds that bioaccumulation directly relates to the fluorinated carbon chain length, with PFASs being more bioaccumulative than PFCAs. It concludes that PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria, emphasizing the need for more research on PFCAs with longer chains (Conder et al., 2008).

Analysis of Emerging Fluoroalkylether Substances

The transition from legacy per- and polyfluoroalkyl substances (PFAS) to fluorinated alternatives has led to the emergence of fluoroalkylether compounds (ether-PFAS) in the environment. This review provides an inventory of ether-PFAS structures discovered in recent literature, discusses their environmental occurrence, fate, effects, and analytical methods for their detection. It highlights the need for future research to fully understand the environmental and health impacts of these novel substances (Munoz et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2,2-difluoro-1,3-benzodioxol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1,3,5H,2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYASWNSYMYWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCC(=O)O)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

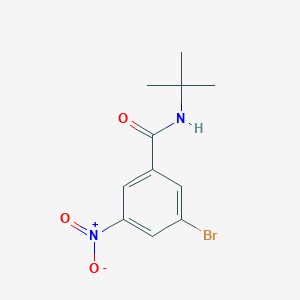

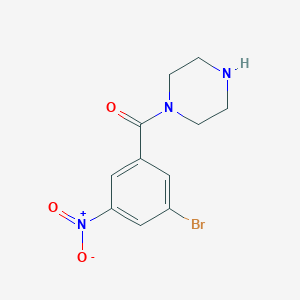

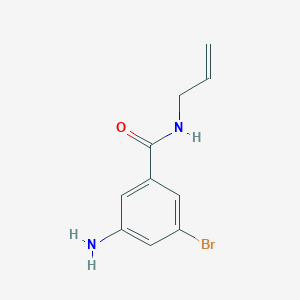

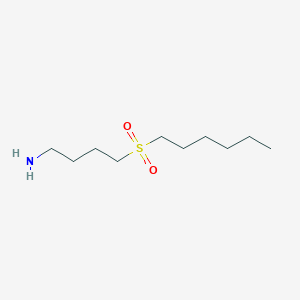

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)